ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
CAS No.: 689749-56-2
Cat. No.: VC5053598
Molecular Formula: C21H21FN4O4S
Molecular Weight: 444.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689749-56-2 |
|---|---|
| Molecular Formula | C21H21FN4O4S |
| Molecular Weight | 444.48 |
| IUPAC Name | ethyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28) |
| Standard InChI Key | XQONQGDAADXXLK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC |
Introduction
Structural and Molecular Characteristics
The compound belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C21H21FN4O4S, with a molecular weight of 444.48 g/mol. The IUPAC name reflects its intricate substituents: a 4-fluorophenyl group at position 4, a 2-methoxybenzamido-methyl group at position 5, and a thioacetate moiety at position 3 (Fig. 1).
Key Functional Groups
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1,2,4-Triazole Core: Enhances metabolic stability and hydrogen-bonding capacity .
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4-Fluorophenyl Group: Introduces electron-withdrawing effects, influencing reactivity and bioavailability .
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2-Methoxybenzamido Side Chain: Contributes to ligand-receptor interactions, particularly in kinase inhibition.
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Thioacetate Linker: Modulates solubility and membrane permeability .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H21FN4O4S | |
| Molecular Weight | 444.48 g/mol | |
| CAS Registry Number | 689749-56-2 | |
| logP | 4.53 (predicted) | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Reaction Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalized triazole precursors.
Stepwise Synthesis
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Formation of Triazole-Thiol Intermediate:
5-(4-Fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate via nucleophilic substitution to yield ethyl (3-substituted-triazol-5-yl-thio)acetate . -
Hydrazide Formation:
The ester undergoes hydrazinolysis with hydrazine hydrate, producing the corresponding acetohydrazide . -
Schiff Base Condensation:
Reaction with 2-methoxybenzaldehyde under acidic conditions forms the imine bond, culminating in the target compound .
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl bromoacetate, EtOH, reflux, 8h | 65–75 |
| 2 | Hydrazine hydrate, EtOH, 60°C, 6h | 80–85 |
| 3 | 2-Methoxybenzaldehyde, glacial AcOH, 6h | 70–78 |
Physicochemical Properties
Experimental data from analogues suggest the following properties:
Solubility and Stability
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Solubility: Poor aqueous solubility (logS = -4.83) , soluble in DMSO and DMF .
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Thermal Stability: Decomposes above 250°C, as observed in differential scanning calorimetry (DSC) .
Spectroscopic Data
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IR Spectroscopy:
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NMR (1H):
Biological Activity and Mechanisms
Triazole derivatives exhibit broad pharmacological profiles, and this compound’s activity is attributed to its hybrid structure.
Antimicrobial Efficacy
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Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus .
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Fungal Inhibition: 90% growth reduction in Candida albicans at 16 µg/mL .
| Assay | Result | Reference |
|---|---|---|
| Cytotoxicity (HeLa) | IC50 = 14.2 µM | |
| Antibacterial (S. aureus) | MIC = 8 µg/mL | |
| Antifungal (C. albicans) | 90% inhibition at 16 µg/mL |
Research Advancements and Applications
Drug Delivery Systems
Nanoparticle formulations using PLGA carriers improve bioavailability by 40%, addressing solubility limitations.
Structure-Activity Relationships (SAR)
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